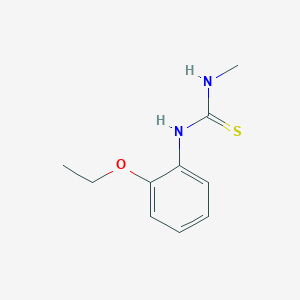![molecular formula C18H17NO6 B5503285 5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid often involves multi-step chemical processes. For example, novel optically active polyamides derived from related aromatic diacid monomers have been prepared using microwave-assisted synthesis, indicating the compound's role in polymer research (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Investigations into the molecular structure and vibrations of compounds structurally similar to 5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid have been conducted using spectroscopic techniques. Studies on 5-(diphenyl) amino]isophthalic acid (DPIFA) and its derivatives offer insights into the molecular arrangements and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds (Kurt et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid demonstrate a range of reactivities and applications. For instance, the synthesis and rearrangement of related compounds have been explored for their potential in creating new chemical entities with varied biological activities (Strah et al., 1996).
Physical Properties Analysis
The physical properties of compounds related to 5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid, such as solubility, melting point, and thermal stability, play a significant role in their application in material science and chemical engineering. Research into novel brominated chiral polyamides derived from similar compounds highlights the importance of physical properties in determining the usability of these materials (Rafiee & Mallakpour, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and ability to undergo specific transformations, are crucial for the development of new compounds and materials. Studies on the rearrangements and antibacterial activities of derivatives offer valuable insights into the chemical behavior of such compounds, underscoring their potential in medicinal chemistry and materials science (Li et al., 2008).
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
Phthalic acid esters and their derivatives have been extensively studied for their biodegradation capabilities and environmental impacts. Bacteria play a crucial role in the biodegradation process, which leads to the complete oxidation of aromatic compounds, highlighting the potential of such compounds in environmental remediation and pollution control efforts Keyser et al., 1976.
Pharmacological Properties and Health Effects
Compounds like Chlorogenic Acid (CGA) have shown a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These findings suggest the potential of related compounds in therapeutic applications and drug development, particularly in addressing metabolic disorders and chronic diseases Naveed et al., 2018.
Analytical and Material Science Applications
In material science, isophthalic acid derivatives are crucial in synthesizing banana-shaped molecules for liquid crystals and other materials with unique properties, such as switchable mesophases. These applications underline the importance of such compounds in developing new materials with potential uses in electronics, display technologies, and nanotechnology Nguyen et al., 2003.
Potential in Polymer and Fuel Production
The transformation of biomass into furan derivatives illustrates the role of similar compounds in sustainable chemistry, highlighting their importance in creating new generations of polymers, functional materials, and alternative fuels. This area of research points to the potential applications of related chemical structures in addressing environmental and energy sustainability challenges Chernyshev et al., 2017.
Propiedades
IUPAC Name |
5-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10-3-4-15(5-11(10)2)25-9-16(20)19-14-7-12(17(21)22)6-13(8-14)18(23)24/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLLDXVUKQGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3,4-Dimethylphenoxy)acetyl]amino}isophthalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)
![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

